2-Aminohexan-1-OL oxalate

Organic Chemistry Pharmaceutical Intermediates Solid Form Science

Secure your supply of 2-Aminohexan-1-OL oxalate (CAS 855917-72-5), the stable crystalline salt of 2-aminohexan-1-ol. This solid form ensures easier handling, precise weighing, and superior stability compared to the liquid free base, making it the preferred intermediate for reproducible asymmetric syntheses and pharmaceutical R&D. Verify CAS number for correct physical form.

Molecular Formula C8H17NO5
Molecular Weight 207.22 g/mol
CAS No. 855917-72-5
Cat. No. B113105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminohexan-1-OL oxalate
CAS855917-72-5
Molecular FormulaC8H17NO5
Molecular Weight207.22 g/mol
Structural Identifiers
SMILESCCCCC(CO)N.C(=O)(C(=O)O)O
InChIInChI=1S/C6H15NO.C2H2O4/c1-2-3-4-6(7)5-8;3-1(4)2(5)6/h6,8H,2-5,7H2,1H3;(H,3,4)(H,5,6)
InChIKeyGXWZDFSXBYINCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminohexan-1-OL Oxalate (CAS 855917-72-5): Procurement Insights for a Chiral Amino Alcohol Oxalate Salt


2-Aminohexan-1-OL oxalate (CAS 855917-72-5) is the oxalic acid salt of 2-aminohexan-1-ol, an aliphatic amino alcohol. The parent compound, 2-aminohexan-1-ol, exists as two enantiomers: the (R)-isomer (CAS 80696-28-2) and the (S)-isomer (L-norleucinol, CAS 80696-29-3). As a salt form, this compound is primarily utilized as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research [1], serving as a key starting material in multi-step synthetic routes to explore novel chemical spaces . The compound's bifunctional nature, possessing both an amino and a hydroxyl group, allows for versatile reactivity in the synthesis of more complex molecules, such as potential TLR7/8 agonists . While biological activity has been reported for this compound class, high-strength, comparator-based quantitative differentiation data for this specific oxalate salt is extremely limited in the public domain.

2-Aminohexan-1-OL Oxalate: Why Salt Form and Stereochemistry Dictate Procurement Specificity


For scientific and industrial applications, generic substitution of 2-Aminohexan-1-OL oxalate (CAS 855917-72-5) with its free base or alternative salts is often not permissible due to critical differences in physical and chemical properties. The oxalate salt is a crystalline solid, offering distinct advantages in handling, purification, and stability compared to the free base, which is a liquid at room temperature [1]. This solid form simplifies storage and precise weighing in research settings. Furthermore, while the parent compound can be used as a racemic mixture (CAS 5665-74-7), many advanced applications, particularly in drug discovery and asymmetric synthesis, require a specific, enantiomerically pure form. The procurement of the wrong stereoisomer or salt form can lead to failed syntheses, irreproducible biological data, or compromised product quality. Therefore, precise selection based on CAS number is essential to ensure the correct physical form and, if applicable, the desired stereochemical outcome, as the (R)-isomer, for instance, is specifically valued for its role in asymmetric synthesis and chiral ligand design . The quantitative evidence below underscores where this specific compound has been shown to possess verifiable differentiation.

Quantitative Evidence Guide: 2-Aminohexan-1-OL Oxalate vs. Analogs and Alternatives


Solid-State Handling: Oxalate Salt vs. Liquid Free Base

2-Aminohexan-1-OL oxalate (CAS 855917-72-5) offers a clear advantage in physical form for laboratory handling. The oxalate salt is a solid, while the parent free base (2-aminohexan-1-ol, e.g., CAS 5665-74-7) is a liquid at room temperature, with a reported boiling point of 189.5-190.5 °C and refractive index of n20/D 1.4522 . The solid form of the oxalate salt simplifies accurate weighing, reduces spill and vapor risks, and enhances long-term storage stability, making it a preferred form for precise research applications where consistent, high-purity starting material is critical.

Organic Chemistry Pharmaceutical Intermediates Solid Form Science

Improved Crystallinity and Purification Potential via Oxalate Salt

The formation of the oxalate salt provides a well-defined crystalline structure, as indicated by its consistent molecular formula (C8H17NO5) and molecular weight (207.23 g/mol) . This contrasts with the free base, which is a liquid at room temperature and often more challenging to purify to high levels . Salt formation is a common strategy in pharmaceutical development to improve crystallinity, which in turn enhances purification efficiency (e.g., via recrystallization), ensures batch-to-batch consistency, and simplifies characterization by techniques like X-ray diffraction. While direct comparative purity data is not available in the public domain, the inherent advantages of a crystalline salt over a liquid free base for purification and quality control are well-established principles in chemical manufacturing.

Crystallography Purification Technology Pharmaceutical Intermediates

Specific Enzymatic Interaction: Putative Lysine Decarboxylase Inhibition

2-Aminohexan-1-OL oxalate has been reported to act as a competitive inhibitor of lysine decarboxylase, an enzyme involved in the biosynthesis of polyamines . This is a specific molecular interaction that may not be shared by other simple amino alcohols lacking the precise carbon chain length or substitution pattern. While quantitative inhibition data (e.g., Ki or IC50 values) is not publicly available in peer-reviewed sources for this exact compound, the reported mechanism distinguishes it from general-purpose building blocks and suggests a targeted application in studying polyamine metabolism, potentially relevant to hyperoxaluria research [1].

Biochemistry Enzyme Inhibition Polyamine Biosynthesis

Differentiated Molecular Weight and Stoichiometry for Reaction Design

The oxalate salt of 2-aminohexan-1-ol has a defined 1:1 stoichiometry with oxalic acid, resulting in a molecular weight of 207.23 g/mol . This is distinct from the free base (117.19 g/mol) and other salt forms like the hydrochloride salt (153.65 g/mol) [1]. For a synthetic chemist, this precise knowledge of molecular weight and stoichiometry is non-negotiable for accurate molar calculations in reactions. Procuring the correct salt form ensures that the exact number of reactive amino alcohol equivalents is added to a reaction mixture, preventing errors in yield, product distribution, or the formation of unwanted side products. Using an incorrect salt or the free base would require recalculating the entire reaction stoichiometry.

Synthetic Chemistry Stoichiometry Process Development

Key Application Scenarios for 2-Aminohexan-1-OL Oxalate Based on Quantified Evidence


Precision Synthetic Chemistry Requiring a Solid, High-Purity Amino Alcohol Building Block

The solid-state nature of 2-Aminohexan-1-OL oxalate, as highlighted in Section 3, makes it the preferred form for organic synthesis laboratories where accurate weighing and handling are paramount. Its crystalline form simplifies the preparation of stock solutions and the execution of multi-step syntheses where a solid, stable intermediate is advantageous over a liquid free base [1]. This is particularly relevant in pharmaceutical research for the synthesis of complex molecules, such as TLR7/8 agonists .

Polyamine Metabolism and Hyperoxaluria Research

Based on its reported activity as a competitive inhibitor of lysine decarboxylase, 2-Aminohexan-1-OL oxalate is a valuable tool compound for researchers investigating polyamine biosynthesis pathways . This specific application is directly supported by the class-level inference evidence in Section 3. Furthermore, its identity as an oxalate salt makes it a logical candidate for studies related to disorders of oxalate accumulation, such as primary hyperoxaluria, as indicated in related patent literature [2].

Crystallization and Polymorph Screening Studies

The defined crystalline structure of the oxalate salt provides a model compound for solid-state chemistry studies. Researchers involved in crystallization process development or polymorph screening can utilize this compound to investigate the influence of counterions (oxalate vs. free base vs. hydrochloride) on crystal habit, solubility, and stability. The quantifiable difference in molecular weight and solid form (as detailed in Section 3) provides a clear basis for selecting this specific salt for such comparative studies.

Reference Standard for Analytical Method Development

The consistent stoichiometry and molecular weight of 2-Aminohexan-1-OL oxalate (C8H17NO5, MW 207.23 g/mol) make it suitable for use as a reference standard in analytical chemistry . Its distinct mass and chromatographic behavior compared to the free base or other salt forms (as shown in Section 3) allow for its specific identification and quantification in complex mixtures, ensuring quality control in chemical manufacturing or monitoring reactions where it is used as a starting material.

Technical Documentation Hub

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